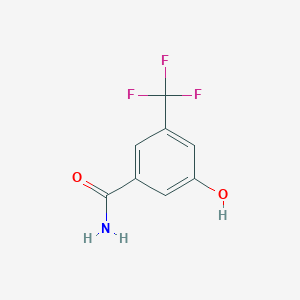

3-Hydroxy-5-(trifluoromethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

3-hydroxy-5-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(12)14)2-6(13)3-5/h1-3,13H,(H2,12,14) |

InChI Key |

BJMLCIRZGIVDJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)C(=O)N |

Origin of Product |

United States |

Mechanistic Organic Chemistry Investigations of 3 Hydroxy 5 Trifluoromethyl Benzamide Reactions

Elucidation of Amide Bond Formation Mechanisms

The formation of the amide bond in 3-Hydroxy-5-(trifluoromethyl)benzamide typically proceeds from its corresponding carboxylic acid, 3-hydroxy-5-(trifluoromethyl)benzoic acid. The direct reaction between a carboxylic acid and an amine is generally slow due to the basicity of the amine leading to the formation of a non-reactive carboxylate salt. youtube.com Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by an amine.

Several established mechanisms can be employed for this transformation:

Via Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-hydroxy-5-(trifluoromethyl)benzoyl chloride is highly electrophilic and readily reacts with ammonia (B1221849) or an appropriate amine to form the amide bond through a nucleophilic acyl substitution mechanism.

Using Coupling Reagents: A widely used laboratory and industrial method involves carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). luxembourg-bio.com The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to prevent side reactions and minimize racemization if chiral amines are used. luxembourg-bio.com

Enzymatic Formation: Modern synthetic approaches may utilize chemoenzymatic methods. Adenylating enzymes, for instance, can activate the carboxyl group of a substrate by forming an aminoacyl-AMP intermediate. nih.gov This activated species can then undergo nucleophilic substitution by an amine to form the amide bond under mild, environmentally benign conditions. nih.gov

The general mechanism for carbodiimide-mediated amide bond formation is outlined below:

Activation: The carboxylic acid attacks the carbodiimide (DCC) to form the O-acylisourea intermediate.

Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed. youtube.com

Collapse and Product Formation: The intermediate collapses, yielding the amide and the dicyclohexylurea byproduct. youtube.comyoutube.com

Studies on Hydroxamic Acid Formation Pathways

Hydroxamic acids are derivatives of carboxylic acids where the -NH₂ of the amide is replaced by an -NHOH group. wikipedia.org The formation of 3-hydroxy-5-(trifluoromethyl)benzohydroxamic acid from this compound or its parent carboxylic acid follows pathways analogous to amide synthesis.

The most common synthetic route involves the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) (NH₂OH) or its salts. wikipedia.orgnih.gov

From Acyl Chlorides or Esters: Similar to amide formation, the most direct pathway is the reaction of 3-hydroxy-5-(trifluoromethyl)benzoyl chloride or a corresponding ester (e.g., methyl ester) with hydroxylamine. The reaction proceeds via nucleophilic acyl substitution, where hydroxylamine acts as the nucleophile. wikipedia.org The reaction with esters typically requires basic conditions to deprotonate hydroxylamine, increasing its nucleophilicity. eurjchem.com

From Carboxylic Acids: Direct conversion from 3-hydroxy-5-(trifluoromethyl)benzoic acid requires a coupling agent to activate the carboxyl group, similar to amide synthesis. Reagents like ethyl chloroformate or 2,4,6-trichloro-1,3,5-triazine (TCT) can be used to form a reactive intermediate that is subsequently attacked by hydroxylamine. eurjchem.com

The general reaction scheme starting from an ester is as follows: C₆H₃(OH)(CF₃)COOR + NH₂OH → C₆H₃(OH)(CF₃)CONHOH + ROH wikipedia.org

This reaction is crucial in medicinal chemistry, as the hydroxamic acid functional group is a key pharmacophore known for its ability to chelate metal ions in enzyme active sites. nih.gov

Analysis of Nucleophilic and Electrophilic Substitution Patterns on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is determined by the directing effects of the three existing substituents: the hydroxyl (-OH) group, the amide (-CONH₂) group, and the trifluoromethyl (-CF₃) group.

-OH Group: A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-CONH₂ Group: A deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. However, the nitrogen lone pair can participate in resonance, providing some ortho, para-directing influence, though this is generally outweighed by the inductive effect.

-CF₃ Group: A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. nih.gov

Electrophilic Aromatic Substitution (EAS): For an incoming electrophile, the positions on the ring (numbered starting from the amide group as C1) are C2, C4, and C6.

The powerful activating and ortho, para-directing hydroxyl group at C3 will strongly direct incoming electrophiles to the C2, C4, and C6 positions.

The trifluoromethyl group at C5 is meta-directing, also favoring substitution at C2 (and C4, relative to its own position).

The amide group at C1 is meta-directing, favoring substitution at C5 (already occupied) and C3 (already occupied).

The dominant directing influence will be the activating hydroxyl group. Therefore, electrophilic substitution (e.g., nitration, halogenation) is most likely to occur at the C2, C4, and C6 positions, which are all ortho or para to the hydroxyl group. Steric hindrance may influence the ratio of products.

Nucleophilic Aromatic Substitution (NAS): NAS reactions require a leaving group (like a halogen) and are facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. youtube.com While the parent molecule does not have a suitable leaving group, if a halogen were present, the reaction would be heavily influenced by the -CF₃ and -CONH₂ groups. For a nucleophile to attack the ring, the presence of strong electron-withdrawing groups ortho or para to the leaving group is essential. youtube.com The trifluoromethyl group makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack compared to an unsubstituted benzene (B151609) ring. nih.gov

Kinetic Studies of Key Synthetic Transformations

For the synthesis via an activated carboxylic acid, the reaction is expected to follow second-order kinetics, being first order with respect to both the activated acid derivative (e.g., acyl chloride) and the amine.

Rate = k[Activated Acid][Amine]

Several factors would influence the rate constant (k):

Temperature: Increasing the temperature generally increases the reaction rate according to the Arrhenius equation.

Solvent: The polarity of the solvent can influence the stability of the transition states and intermediates, thereby affecting the rate.

Catalysts: In some amide formation reactions, catalysts can play a significant role. youtube.com

Steric Hindrance: The steric bulk of the amine and the substituents on the benzoyl ring can affect the rate of nucleophilic attack.

Kinetic studies on the hydrolysis of the amide bond would likely be investigated as a function of pH, as the reaction is subject to both acid and base catalysis. amazonaws.com

Influence of Trifluoromethyl and Hydroxyl Groups on Reaction Selectivity and Rate

The -CF₃ and -OH groups have profound and often opposing electronic effects that significantly influence the reactivity of this compound.

Influence on Acidity and Basicity:

The strongly electron-withdrawing -CF₃ group increases the acidity of the phenolic hydroxyl group compared to phenol (B47542) itself by stabilizing the resulting phenoxide ion.

This same inductive effect decreases the basicity of the amide nitrogen, making it less nucleophilic than the nitrogen in benzamide (B126).

Influence on Reaction Rates:

Electrophilic Substitution: The activating -OH group increases the rate of EAS, while the deactivating -CF₃ and -CONH₂ groups decrease it. The net effect is a ring that is still activated towards EAS compared to benzene, but less so than phenol, with the reaction rate being a balance of these competing influences.

Nucleophilic Acyl Substitution: The electron-withdrawing -CF₃ group makes the carbonyl carbon of the amide more electrophilic. This would increase the rate of reactions involving nucleophilic attack at the carbonyl, such as hydrolysis, provided the nucleophile is strong enough.

Influence on Selectivity:

As discussed in section 3.3, the hydroxyl group is the dominant factor in determining the regioselectivity of electrophilic aromatic substitution, directing incoming groups to the ortho and para positions. researchgate.net

In reactions involving the amide group, the electronic nature of the aromatic ring influences the reactivity of the carbonyl. The combined electron-withdrawing power of the substituents makes the carbonyl carbon more susceptible to attack.

A summary of the directing effects of the substituents is provided in the table below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CONH₂ | 1 | -I, +R (weak) | Deactivating | meta |

| -OH | 3 | -I, +R (strong) | Activating | ortho, para |

| -CF₃ | 5 | -I (strong) | Deactivating | meta |

Structure Reactivity and Structure Activity Relationship Sar Studies

Systematic Derivatization Strategies for 3-Hydroxy-5-(trifluoromethyl)benzamide

Systematic derivatization is a cornerstone of medicinal chemistry, employed to explore the chemical space around a lead compound to optimize its properties. For this compound, this would involve modifications at three primary sites: the phenolic hydroxyl group, the amide moiety, and the trifluoromethylphenyl ring.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a critical functional group that can participate in hydrogen bonding and can be readily modified to alter a compound's physicochemical properties, such as solubility and lipophilicity. Typical modifications could include etherification or esterification. For instance, O-alkylation of a similar compound, N-(3-hydroxyphenyl)benzamide, has been performed by reacting it with various alkyl halides. However, specific studies detailing such modifications for this compound are not documented. The introduction of different alkyl or aryl groups could probe the steric and electronic requirements of a potential binding pocket.

Modifications at the Amide Nitrogen and Carbonyl Moiety

The amide bond is a key structural feature, and its modification can significantly impact a molecule's conformation and biological activity. N-alkylation or N-arylation of the amide nitrogen would introduce steric bulk and alter hydrogen bonding capabilities. Modifications to the carbonyl group, such as reduction to an amine or conversion to a thioamide, would fundamentally change the electronic and geometric properties of this moiety. While these are standard synthetic transformations, their application to this compound and the resulting impact on its activity have not been reported.

Substituent Effects on the Trifluoromethylphenyl Ring

The trifluoromethyl group and the hydroxyl group on the phenyl ring are strong electronic influencers. The trifluoromethyl group is a powerful electron-withdrawing group, which affects the acidity of the phenolic proton and the reactivity of the aromatic ring. The hydroxyl group is an electron-donating group. The interplay of these substituents governs the electron density distribution of the ring and its susceptibility to further substitution. Introducing additional substituents onto the ring could be used to fine-tune the electronic properties and explore further structure-activity relationships. However, specific studies examining the effects of additional substituents on the trifluoromethylphenyl ring of this particular benzamide (B126) are absent from the literature.

Structure-Activity Relationship Probes for Molecular Target Interactions in In Vitro Systems

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound relates to its biological activity. For this compound, this would involve synthesizing a series of analogs with systematic structural modifications and evaluating their activity in relevant in vitro assays.

Influence of Hydroxyl Group Position on Biological Probe Efficacy

The position of the hydroxyl group on the benzamide scaffold is critical for its interaction with biological targets, as it can act as a hydrogen bond donor or acceptor. The specific placement of the hydroxyl group at the 3-position in this compound defines a particular spatial arrangement of this key interacting group. Studies on other classes of molecules have shown that altering the position of a hydroxyl group can dramatically impact biological activity. For example, the relative position of hydroxyl groups in butanediols affects their electrochemical reactivity. However, specific studies comparing the biological efficacy of this compound with its 2-hydroxy or 4-hydroxy isomers have not been found in the reviewed literature. Such a study would be essential to confirm the optimal positioning of this crucial functional group for any potential biological activity.

Role of Trifluoromethyl Group Position and Number on Ligand Potency

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, often employed to enhance a molecule's metabolic stability, binding affinity, and cellular permeability. mdpi.comnih.gov Its strong electron-withdrawing nature can significantly alter the electronic properties of an aromatic ring, which can, in turn, influence interactions with biological targets. mdpi.comacs.org SAR studies on benzamide derivatives consistently demonstrate that both the position and the number of CF3 substituents are critical for optimizing ligand potency.

In many bioactive compounds, the presence of a trifluoromethyl group is crucial for potency. For instance, in a series of N-[(thiophen-3-yl)methyl]benzamides developed as influenza virus fusion inhibitors, antiviral activity required the presence of two electron-withdrawing groups in the meta positions of the benzamide ring. acs.org An analog featuring a single methyl group instead of the trifluoromethyl group was found to be inactive, highlighting the specific requirement for the electronic properties of the CF3 group. acs.org Similarly, studies on cholesteryl ester transfer protein (CETP) inhibitors showed that the inclusion of trifluoromethyl groups influenced inhibitory activity. Research has indicated that positional isomerism affects the efficacy of these inhibitors, with substitutions at the para-position being more effective in some scaffolds. researchgate.net

The addition of multiple trifluoromethyl groups can further enhance biological activity. For example, N-[3,5-Bis(trifluoromethyl)phenyl] derivatives have been investigated as potent inhibitors for various enzymes, including acetylcholinesterase and butyrylcholinesterase. nih.gov In a series of aryl-urea derivatives, a compound with two trifluoromethyl groups on the phenyl ring, N-[(3,5-bis{Trifluoromethyl}phenyl)carbamoyl]-4-methylbenzenesulfonamide, showed significant anti-cancer activity. nih.gov The presence of two CF3 groups in the meta-positions often leads to a significant increase in potency, which can be attributed to enhanced hydrophobic interactions with the target protein and altered electronic effects. nih.govnih.gov

The table below illustrates the impact of the trifluoromethyl group's presence and position on the inhibitory activity of certain enzyme inhibitors.

| Compound ID | Structure | Target | Activity (IC50) |

| 8a | Chlorobenzyl benzamide with m-trifluoromethyl group | CETP | 1.6 µM researchgate.net |

| 9c | Benzylamino benzamide with p-trifluoromethoxy group | CETP | 1.03 µM researchgate.net |

| 4a | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | BuChE | 9.2 µM nih.gov |

| 4a | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | AChE | 18.2 µM nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Analysis of Lipophilicity and Molecular Shape in Binding Affinity

Lipophilicity, a measure of a compound's affinity for a nonpolar environment, is a critical physicochemical parameter that profoundly influences its pharmacokinetic and pharmacodynamic properties. ub.edu The trifluoromethyl group is one of the most frequently used substituents in drug design to increase lipophilicity. mdpi.com This increased lipophilicity can enhance a molecule's ability to cross biological membranes and can improve binding affinity through strengthened hydrophobic interactions within the target's binding pocket. mdpi.comnih.gov

Computational and Theoretical Chemistry Studies of 3 Hydroxy 5 Trifluoromethyl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the conformational landscape of molecules. dntb.gov.uaresearchgate.net For 3-Hydroxy-5-(trifluoromethyl)benzamide, DFT calculations can determine the most stable three-dimensional arrangement of its atoms. The process involves rotating the rotatable bonds, such as the C-C bond connecting the phenyl ring to the amide group and the C-N bond of the amide, to map the potential energy surface (PES). nih.gov The conformer with the lowest energy on this surface is considered the most stable or ground-state conformation. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (Ring-C-N-H) | Relative Energy (kJ/mol) | Stability Ranking |

| A | 0° (Planar) | 5.8 | 3 |

| B | 30° | 1.2 | 2 |

| C | 45° | 0.0 | 1 (Most Stable) |

| D | 90° (Perpendicular) | 15.3 | 4 |

Note: This table is illustrative and based on typical findings for substituted benzamides. Actual values would require specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. nih.govlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the LUMO energy is related to the electron affinity, and a lower LUMO energy signifies a greater ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of chemical stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.netnih.gov

For this compound, the distribution of HOMO and LUMO orbitals would likely show the HOMO localized on the electron-rich phenol (B47542) ring and the amide group, while the LUMO might be distributed over the electron-withdrawing trifluoromethyl group and the aromatic ring. researchgate.net This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Calculated FMO Properties and Chemical Reactivity Descriptors

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (IP) | -EHOMO | Energy to remove an electron |

| Electron Affinity (EA) | -ELUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (IP + EA) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Propensity to accept electrons |

Note: The values for these parameters are obtained from quantum chemical calculations. mdpi.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. This analysis is valuable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. jmaterenvironsci.comnih.gov

In an MEP map of this compound, distinct regions would be visible:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically found around electronegative atoms, such as the oxygen atoms of the hydroxyl and carbonyl groups. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. They are generally located around hydrogen atoms, particularly the hydrogens of the amide and hydroxyl groups. jmaterenvironsci.com

Neutral Regions (Green): These areas have a near-zero potential and are associated with nonpolar parts of the molecule, such as the carbon atoms of the benzene (B151609) ring. mdpi.com

The MEP surface would clearly highlight the electron-rich carbonyl oxygen as a primary hydrogen bond acceptor site and the amide and hydroxyl hydrogens as key hydrogen bond donor sites. mdpi.com

Spectroscopic Property Predictions from Theoretical Models

Theoretical models, particularly DFT, are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By calculating the harmonic frequencies of the optimized geometry of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra, such as the characteristic stretching frequencies of the N-H, O-H, C=O, and C-F bonds. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. nih.gov This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* or n → π* transitions, which are characteristic of the aromatic ring and the amide chromophore. mdpi.com

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). sci-hub.se Theoretical chemical shifts for this compound can be calculated and compared to experimental values to confirm the molecular structure and aid in the assignment of specific resonances.

Molecular Modeling and Docking Studies for Protein-Ligand Interactions in In Vitro Contexts

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is instrumental in drug discovery for understanding potential mechanisms of action and for structure-based drug design. scialert.net

For this compound, docking studies can be performed against various protein targets to explore its potential biological activity in an in vitro context. The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., an enzyme or receptor). The ligand's geometry is typically optimized using methods like DFT. scispace.com

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. scialert.net

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. mdpi.com The pose with the lowest binding energy is generally considered the most favorable. scialert.net Analysis of the best-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.comnih.gov

Such studies on related benzamide (B126) derivatives have identified crucial interactions, often involving the amide group forming hydrogen bonds with the protein backbone or specific residues, which are essential for binding affinity. nih.govnih.gov

Hydrogen Bonding Network Analysis in Crystalline and Solution States

Hydrogen bonds are critical in determining the structure and properties of molecules in both solid and solution phases. nih.gov For this compound, the hydroxyl (-OH) and amide (-CONH₂) groups are primary sites for hydrogen bonding.

Crystalline State: In the solid state, benzamides are known to form extensive networks of intermolecular hydrogen bonds. researchgate.net The amide group, with its two donor hydrogens (N-H) and one acceptor oxygen (C=O), can form robust synthons, such as dimers or catemers (chains). The hydroxyl group provides an additional strong donor (O-H) and acceptor (O) site. Computational studies, often combined with X-ray diffraction data, can analyze the geometry and energy of these interactions. Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of these bonds. mdpi.com

Solution State: In solution, the hydrogen bonding network involves both solute-solute and solute-solvent interactions. Molecular dynamics (MD) simulations can be employed to study the dynamic nature of these hydrogen bonds over time. mdpi.com By simulating this compound in a solvent like water or DMSO, one can analyze the average number of hydrogen bonds formed, their lifetimes, and the preferred interaction sites, providing insight into its solvation and behavior in a biological environment.

Analytical Techniques for Research Characterization of 3 Hydroxy 5 Trifluoromethyl Benzamide

Spectroscopic Methods for Structural Elucidation

Spectroscopy is instrumental in elucidating the molecular architecture of 3-Hydroxy-5-(trifluoromethyl)benzamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of this compound in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the atomic connectivity can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The three aromatic protons on the 1,3,5-substituted ring will appear as distinct singlets or narrow multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. Data from the closely related 3-hydroxy-5-(trifluoromethyl)benzoic acid shows aromatic protons in similar environments. chemicalbook.com The two amide protons (-CONH₂) are expected to appear as a broad singlet, often in the range of δ 7.5-8.5 ppm in DMSO-d₆, due to quadrupole broadening and potential hydrogen exchange. chemicalbook.comresearchgate.net The phenolic hydroxyl proton (-OH) will also present as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule. Key signals include the carbonyl carbon of the amide group (typically δ 165-170 ppm) and the aromatic carbons. mdpi.com The carbon atom attached to the trifluoromethyl group (C-5) will show a characteristic quartet due to C-F coupling. The carbons attached to the hydroxyl (C-3) and amide (C-1) groups will also have distinct chemical shifts. The remaining aromatic carbons (C-2, C-4, C-6) will appear in the typical aromatic region (δ 110-140 ppm), with their specific shifts influenced by the substituents. chemicalbook.commdpi.com

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. wikipedia.org It is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift for an aromatic trifluoromethyl group typically appears in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. nih.govnih.govalfa-chemistry.com This single peak confirms the presence and electronic environment of the trifluoromethyl moiety. researchgate.net

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 - 8.0 | s, m | Aromatic (H-2, H-4, H-6) |

| ¹H | Variable (e.g., ~7.5 - 8.5) | br s | Amide (-CONH₂) |

| ¹H | Variable | br s | Hydroxyl (-OH) |

| ¹³C | ~165 - 170 | s | Carbonyl (C=O) |

| ¹³C | ~155 - 160 | s | Aromatic (C-OH) |

| ¹³C | ~130 - 135 | q | Aromatic (C-CF₃) |

| ¹³C | ~110 - 135 | s, d | Aromatic (C-H, C-CONH₂) |

| ¹⁹F | ~ -60 to -65 | s | Trifluoromethyl (-CF₃) |

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.commasterorganicchemistry.com The spectrum will exhibit characteristic absorption bands corresponding to the O-H, N-H, C=O, C-F, and aromatic C-H and C=C bonds.

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.

N-H Stretch: Primary amides typically show two bands (symmetric and asymmetric stretching) in the 3100-3500 cm⁻¹ region. mdpi.com

C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1650-1680 cm⁻¹, which is characteristic of the amide carbonyl group. nist.gov

N-H Bend (Amide II): A band around 1620-1650 cm⁻¹ is typical for the N-H bending vibration of a primary amide.

C-F Stretches: Strong, intense absorptions in the 1100-1350 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.

Aromatic C=C Stretches: Several peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretch | 3200 - 3600 | Broad, Medium |

| N-H (Amide) | Stretch | 3100 - 3500 | Medium (two bands) |

| C=O (Amide I) | Stretch | 1650 - 1680 | Strong, Sharp |

| N-H (Amide II) | Bend | 1620 - 1650 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-F (Trifluoromethyl) | Stretch | 1100 - 1350 | Strong, Intense |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. libretexts.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (C₈H₆F₃NO₂), the expected monoisotopic mass is approximately 205.0351 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For benzamides, a common fragmentation pathway involves the alpha-cleavage of the amide group. researchgate.net Expected fragmentation for this compound includes:

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule, observed at m/z ≈ 205.

Loss of Amine Radical: Cleavage of the C-N bond can lead to the formation of a stable benzoyl cation [M-NH₂]⁺ at m/z ≈ 189.

Loss of Carbonyl Group: Subsequent loss of carbon monoxide (CO) from the benzoyl cation would yield a phenyl cation [M-NH₂-CO]⁺ at m/z ≈ 161. researchgate.net

Other fragments may arise from the cleavage of the trifluoromethyl group or rearrangements involving the hydroxyl group.

| m/z (Expected) | Ion Formula | Description |

|---|---|---|

| ~205 | [C₈H₆F₃NO₂]⁺ | Molecular Ion (M⁺) |

| ~189 | [C₈H₅F₃O₂]⁺ | Fragment from loss of •NH₂ |

| ~161 | [C₇H₅F₃O]⁺ | Fragment from loss of •NH₂ and CO |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is useful for characterizing compounds with chromophores, such as aromatic rings and carbonyl groups. researchgate.net

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show absorption bands characteristic of a substituted benzene ring. The benzamide (B126) chromophore itself shows absorptions around 225 nm (π → π* transition) and a weaker absorption around 265 nm (n → π* transition). reddit.com The presence of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups on the aromatic ring will influence the position and intensity of these absorption maxima (λ_max). The electron-donating hydroxyl group typically causes a bathochromic (red) shift, while the effect of the trifluoromethyl group is more complex. The resulting spectrum is a composite of these electronic transitions, providing a characteristic fingerprint of the compound's electronic structure.

| Expected λ_max (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~220-240 | π → π | Benzene Ring / Amide |

| ~260-280 | n → π | Amide Carbonyl |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from impurities, reaction byproducts, or starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. sigmaaldrich.comresearchgate.net The molecule itself is achiral, meaning it does not have non-superimposable mirror images (enantiomers); therefore, the determination of an enantiomeric ratio is not applicable. The focus of HPLC analysis is solely on purity assessment.

A reversed-phase HPLC method is typically employed for this type of aromatic compound. researchgate.net In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks detected in the chromatogram, often using a UV detector set at one of the compound's absorption maxima. A high-purity sample will show a single major peak with minimal or no other peaks. lcms.cznih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid or Trifluoroacetic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at λ_max ~225 nm or 265 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Column Chromatography for Purification Strategies

Column chromatography is a cornerstone technique for the purification of synthetic compounds like this compound. This method separates components of a mixture based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. For benzamide derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and effectiveness in separating compounds with varying functional groups.

The purification strategy for this compound would typically involve dissolving the crude reaction mixture in a minimum amount of a suitable solvent and loading it onto a silica gel column. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often employed. For compounds of similar polarity, solvent systems such as ethyl acetate (B1210297) in hexane (B92381) or diethyl ether in hexane are frequently utilized. The separation is monitored by collecting fractions and analyzing them using techniques like thin-layer chromatography (TLC). Fractions containing the pure desired product are then combined and the solvent is evaporated to yield the purified this compound.

Table 1: Illustrative Column Chromatography Parameters for Benzamide Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Typical Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% EtOAc) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Fraction Analysis | Combination of fractions with identical TLC profiles |

X-ray Crystallography for Solid-State Structural Analysis

For a compound like this compound, obtaining single crystals of suitable quality is the first and often most challenging step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While the specific crystal structure of this compound is not publicly available, analysis of related benzamide structures provides insight into the expected crystallographic parameters. For instance, substituted benzamides often crystallize in common space groups such as P2₁/c or P-1. The unit cell dimensions will be unique to the specific crystal form. The analysis of the crystal structure would reveal the planarity of the benzamide group and the orientation of the hydroxyl and trifluoromethyl substituents.

Table 2: Representative Crystallographic Data for Substituted Benzamide Analogs

| Parameter | N-(4-(trifluoromethyl)phenyl)benzamide | N-(2-hydroxy-5-methylphenyl)benzamide |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 5.8673 (6) | 7.2263 (3) |

| b (Å) | 8.3563 (8) | 5.4218 (8) |

| c (Å) | 14.415 (3) | 9.3715 (12) |

| α (°) | 77.942 (4) | 90 |

| β (°) | 85.132 (4) | 93.896 (7) |

| γ (°) | 71.972 (4) | 90 |

| Volume (ų) | 656.71 (13) | 1101.69 (8) |

Note: This data is for structurally related compounds and serves as an example of the type of information obtained from X-ray crystallography. iucr.orguitm.edu.my

Elemental Analysis for Composition Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This data is crucial for confirming the empirical formula of a newly synthesized compound and serves as a key indicator of its purity.

For this compound, with a molecular formula of C₈H₆F₃NO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental values, obtained from combustion analysis, are then compared to these theoretical percentages. A close agreement between the experimental and calculated values provides strong evidence for the correct elemental composition of the synthesized compound.

Table 3: Elemental Composition of this compound (C₈H₆F₃NO₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 46.83 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.95 |

| Fluorine | F | 18.998 | 3 | 56.994 | 27.78 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.83 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.60 |

| Total | 205.135 | 100.00 |

Note: The values in this table are the theoretical percentages calculated from the molecular formula.

Applications of 3 Hydroxy 5 Trifluoromethyl Benzamide in Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecules

3-Hydroxy-5-(trifluoromethyl)benzamide serves as a valuable intermediate in organic synthesis. The trifluoromethyl (-CF3) group is of particular importance in medicinal and agricultural chemistry, as its incorporation into molecules can enhance properties such as metabolic stability, lipophilicity, and binding affinity. The compound is notably recognized as a photodegradation product and metabolite of Fluopyram, a broad-spectrum fungicide. nih.govnih.govfao.orgnih.gov The formation of this compound in environmental or biological systems underscores its chemical stability and highlights its role as a core structure for further chemical elaboration. nih.gov

The presence of three distinct functional groups on the aromatic ring allows for regioselective modifications, making it a powerful tool for constructing intricate molecular architectures. The interplay of these groups governs the reactivity of the molecule, enabling chemists to use it as a scaffold for developing new compounds with desired properties.

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Amide (-CONH₂), Hydroxyl (-OH), Trifluoromethyl (-CF₃), Aromatic Ring |

Aromatic compounds containing a trifluoromethyl group are foundational in the development of pharmaceuticals and agrochemicals. nih.gov this compound is a prime candidate for the synthesis of trifluoromethyl-containing heterocycles. The amide and hydroxyl functionalities serve as reactive handles for cyclization reactions.

For instance, the hydroxyl and amide groups can participate in condensation reactions with appropriate bifunctional reagents to form various five- or six-membered heterocyclic rings. The amide nitrogen can act as a nucleophile, while the hydroxyl group can be transformed into a leaving group or participate in etherification reactions to close a ring. Such synthetic strategies can lead to the formation of valuable heterocyclic scaffolds like benzoxazines, benzoxazoles, or quinazolinones, which are prevalent in biologically active compounds.

Table 2: Potential Heterocyclic Scaffolds from this compound This interactive table outlines potential heterocyclic systems that could be synthesized from the title compound.

| Heterocyclic System | Potential Synthetic Reaction |

|---|---|

| Benzoxazole | Condensation with a carboxylic acid derivative followed by cyclodehydration. |

| Benzoxazine | Reaction with an aldehyde or ketone in the presence of an acid catalyst. |

| Quinazolinone | Multi-step synthesis involving reaction of the amide with a phosgene (B1210022) equivalent and subsequent cyclization. |

The synthesis of complex, polysubstituted aromatic compounds is a central goal of organic chemistry. This compound provides a well-defined platform for achieving this. The directing effects of the existing substituents guide the position of further chemical modifications on the aromatic ring, primarily through electrophilic aromatic substitution.

The hydroxyl group is a strongly activating ortho, para-director, meaning it promotes the addition of new substituents at the positions adjacent (ortho) and opposite (para) to it. Conversely, the trifluoromethyl and amide groups are deactivating meta-directors. This combination of directing effects allows for precise control over the regiochemistry of subsequent reactions. Chemists can strategically add new functional groups to the available positions on the ring to build molecules with tailored electronic and steric properties for specific applications.

Use in the Design of Biological Probes for In Vitro Systems

While specific biological probes constructed directly from this compound are not extensively documented, its structural features make it a highly relevant scaffold for probe design. Biological probes are essential tools used to study biological processes within controlled laboratory (in vitro) environments.

The key attributes of this compound for probe development include:

The Trifluoromethyl Group: The -CF₃ group can enhance the metabolic stability of a probe and often contributes to stronger, more specific binding to biological targets like proteins or enzymes.

The Hydroxyl Group: This functional group provides a convenient point for chemical modification. It can be used to attach reporter molecules, such as fluorophores, which allow for the detection and quantification of biological events through fluorescence microscopy or spectroscopy.

The Benzamide (B126) Core: The benzamide structure is a common feature in many biologically active molecules and can serve as a recognition element that directs the probe to a specific biological target.

By modifying the hydroxyl or amide groups, researchers can potentially develop novel probes for studying enzyme activity, receptor binding, or other cellular processes where the trifluoromethylphenyl moiety can confer advantageous properties.

Potential for Material Science Applications (e.g., as a monomer or ligand component)

The functional groups present in this compound also suggest its potential for applications in material science.

Monomer for Polymers: The presence of both a hydroxyl group and an amide group means the molecule can, in principle, act as a monomer in polymerization reactions. For example, it could be incorporated into polyesters (via reaction at the hydroxyl group) or polyamides. The rigid aromatic core and the bulky, electron-withdrawing trifluoromethyl group could impart desirable properties to the resulting polymers, such as high thermal stability, chemical resistance, and specific dielectric properties. chemimpex.com

Ligand Component in Coordination Chemistry: The oxygen atoms of the hydroxyl and amide groups can act as donor atoms, allowing the molecule to function as a ligand that coordinates with metal ions. Metal complexes incorporating this ligand could have interesting catalytic, magnetic, or optical properties. The trifluoromethyl group would influence the electronic properties of the metal center, potentially tuning its reactivity or photophysical behavior for applications in catalysis or as components in advanced materials like metal-organic frameworks (MOFs).

Table 3: Potential Applications in Material Science This interactive table shows potential material science roles for this compound.

| Application Area | Role of Compound | Potential Material Type |

|---|---|---|

| Polymer Chemistry | Monomer | Specialty Polyamides, Polyesters |

| Coordination Chemistry | Ligand | Metal-Organic Frameworks (MOFs), Catalysts |

Exploration of Biological Interactions in in Vitro Systems Excluding Clinical Human Data

Enzyme Inhibition Studies in Cell-Free or Cell-Based Assays

The ability of a compound to selectively inhibit enzymes is a cornerstone of drug discovery. Benzamide (B126) derivatives have been investigated for their effects on a range of enzymatic targets.

While direct studies on 3-Hydroxy-5-(trifluoromethyl)benzamide's effect on protein kinases like PDGFRα or IκB kinase β are not prominent in the reviewed literature, research into structurally similar molecules provides relevant insights. Epidermal Growth Factor Receptor (EGFR) inhibitors, known for their use in oncology, have also been explored for anti-inflammatory properties nih.govresearchgate.net. A study focused on developing EGFR inhibitors as anti-inflammatory agents identified 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a promising lead compound nih.gov. This molecule was found to significantly inhibit nitric oxide production and the expression of pro-inflammatory cytokines in macrophages, suggesting that EGFR inhibition could be a viable anti-inflammatory strategy nih.govresearchgate.net.

Separately, a series of 3,5-diamino-N-substituted benzamide compounds were designed as potential Glycogen synthase kinase-3β (GSK-3β) inhibitors. Within this series, 3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide (compound 4d) demonstrated significant tumor cytotoxicity against human colon cancer cells (HCT-116) with an IC₅₀ of 8.3 μM and showed good selectivity for GSK-3β nih.gov.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are investigated for their potential in addressing diseases related to diminished cholinergic neurotransmission nih.govbenthamscience.com. Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), which are structurally related to the subject compound, have been evaluated for this purpose nih.gov.

One study synthesized twenty-two analogues of a parent salicylanilide inhibitor, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, to enhance its potency nih.govbenthamscience.com. The resulting derivatives displayed moderate inhibition of both AChE and BuChE, with IC₅₀ values ranging from 18.2 to 196.6 μM for AChE and 9.2 to 196.2 μM for BuChE nih.govbenthamscience.com. Notably, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as the most effective inhibitor of both enzymes in that series nih.govbenthamscience.com. Another study on halogenated salicylanilides reported moderate AChE inhibition (IC₅₀ values from 33.1 to 85.8 µM) and weaker BuChE inhibition (IC₅₀ values from 53.5 to 228.4 µM) nih.gov. The introduction of a phosphorus-based ester significantly improved activity against BuChE, with 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite being the most potent and selective BuChE inhibitor, with an IC₅₀ of 2.4 µM nih.gov.

Table 1: Cholinesterase Inhibition by Benzamide Analogues

| Compound/Derivative Class | Target Enzyme | IC₅₀ Range (µM) | Most Potent Example |

|---|---|---|---|

| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | AChE | 18.2 - 196.6 | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide |

| N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues | BuChE | 9.2 - 196.2 | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide |

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | Not specified |

| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 - 228.4 | Not specified |

This table is interactive. Sort columns by clicking on headers.

The benzamide scaffold has been explored for activity against a diverse array of other enzymatic targets.

Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1): DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for new antitubercular drugs nih.govacs.orgmonash.edunih.gov. This enzyme is essential for the growth of mycobacteria nih.govuniprot.org. While potent inhibitors like benzothiazinones and dinitrobenzamides target DprE1, specific inhibitory data for this compound on this enzyme is not detailed in the available literature nih.govmonash.edu.

α-glucosidase and α-amylase: These enzymes are targets for managing hyperglycemia by delaying carbohydrate digestion nih.gov. Studies on fluorinated benzenesulfonic ester derivatives of 2-hydroxy-acetophenones have shown potent inhibition of these enzymes. For instance, a derivative with a trifluoromethyl group at the para position of the benzenesulfonyl moiety showed strong α-glucosidase inhibition comparable to the drug acarbose, with an IC₅₀ value of 6.4 ± 0.012 µM nih.gov. The 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative was the most effective against α-amylase, with an IC₅₀ of 3.1 ± 0.110 µM nih.gov.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is another target for anti-diabetic therapies mdpi.comnih.gov. Research has identified numerous natural compounds, such as coumarins and xanthones, that exhibit dual inhibitory activity against both PTP1B and α-glucosidase nih.gov.

DPPH (2,2-diphenyl-1-picrylhydrazyl): The DPPH assay is used to measure a compound's radical scavenging or antioxidant potential. A study on 2-hydroxy-5-methyl-3-nitroacetophenone, a related structure, noted strong DPPH radical scavenging activity nih.gov.

Receptor Binding Assays for Ligand-Target Interactions

Receptor binding assays are fundamental for determining how a ligand interacts with its target receptor nih.gov. Research into a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides led to the discovery of novel antagonists for the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) nih.gov. TRPA1 is a ligand-gated ion channel, and the study successfully identified compounds within this benzamide scaffold that could act as antagonists, demonstrating a direct ligand-target interaction at the receptor level nih.gov.

Antimicrobial Activity in In Vitro Models (e.g., anti-staphylococcal, anti-biofilm, antitubercular, antifungal against phytopathogens)

Benzamide derivatives have demonstrated a wide spectrum of antimicrobial activities nanobioletters.com. A significant finding comes from the screening of the "Malaria Box" chemical library, which identified 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (designated MMV665807) as a potent agent against Staphylococcus aureus nih.gov. This compound was bactericidal against both methicillin-sensitive and methicillin-resistant S. aureus (MRSA).

Crucially, MMV665807 showed strong activity against S. aureus biofilms, which are notoriously difficult to treat. The concentration required to eradicate all tested biofilms was 4 mg/L, making it more effective than many conventional antibiotics nih.gov. The half-maximal inhibitory concentration (IC₅₀) against established biofilms was between 0.15 and 0.58 mg/L after 24 hours of treatment nih.gov. Other studies have confirmed the potential of various substituted benzamides and related compounds to inhibit biofilm formation and exhibit antibacterial and antifungal properties against a range of pathogens nih.govmdpi.comnih.govnih.gov.

Table 2: Anti-Biofilm and Bactericidal Activity of MMV665807

| Activity Type | Target Organism(s) | Measurement | Result |

|---|---|---|---|

| Anti-biofilm | S. aureus | IC₅₀ (24h) | 0.15 - 0.58 mg/L |

| Biofilm Eradication | S. aureus | Min. Killing Conc. | 4 mg/L |

This table is interactive. Sort columns by clicking on headers.

Cellular Activity Profiles in In Vitro Cell Lines (e.g., cytotoxicity assays for lead compound selection, without clinical implications)

In vitro cytotoxicity assays are essential early-stage tools for evaluating a compound's effect on cell viability and for selecting promising candidates for further development scielo.brscholarsresearchlibrary.com. The assessment of cellular toxicity is critical to distinguish between targeted antimicrobial or anti-cancer activity and general toxicity.

The study on the anti-staphylococcal compound MMV665807 also evaluated its cytotoxicity against human cell lines. The IC₅₀ values were determined to be 1.895 mg/L against human keratinocytes and 0.076 mg/L against primary endothelial cells nih.gov. The compound was not hemolytic and did not cause platelet activation nih.gov.

In a different study focused on anti-cancer activity, 3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide was tested against human colon cancer cells (HCT-116) using an MTT assay nih.gov. This compound exhibited significant cytotoxicity, with an IC₅₀ value of 8.3 μM, and was also found to induce apoptosis nih.gov. Such assays, performed on various cell lines, are crucial for establishing a preliminary profile of a compound's cellular effects nih.govethz.chresearchgate.net.

Mechanistic Investigations of Biological Effects at the Molecular Level (e.g., apoptosis induction via caspase pathway)

Following a comprehensive review of available scientific literature, it has been determined that there are currently no specific in vitro studies detailing the mechanistic investigations of the biological effects of this compound at the molecular level, particularly concerning the induction of apoptosis via the caspase pathway.

While research exists on the pro-apoptotic and caspase-activating properties of other structurally related benzamide derivatives, these findings cannot be directly extrapolated to this compound. The specific molecular interactions and downstream signaling events are highly dependent on the precise chemical structure of a compound.

Therefore, the detailed research findings and data tables regarding apoptosis induction and caspase pathway activation for this compound, as requested, cannot be provided at this time due to the absence of published experimental data on this specific molecule in this context. Further research is required to elucidate the molecular mechanisms of action for this compound in in vitro systems.

Future Research Directions and Unexplored Avenues for 3 Hydroxy 5 Trifluoromethyl Benzamide

Development of Novel and Efficient Synthetic Routes

While classical methods for benzamide (B126) synthesis are well-established, the pursuit of more efficient, sustainable, and economically viable routes is a constant in chemical research. For 3-Hydroxy-5-(trifluoromethyl)benzamide, future synthetic endeavors could focus on several cutting-edge methodologies.

Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysis. beilstein-journals.orgnih.gov Research into bifunctional organocatalysts, which can activate both the carboxylic acid and amine moieties, could lead to highly enantioselective syntheses of chiral derivatives of this compound. beilstein-journals.orgnih.gov

Flow Chemistry: Continuous flow processes provide significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. acs.orgmit.edu Developing a continuous flow synthesis for this compound could enable safer and more efficient large-scale production. acs.orgmit.edu

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-N bonds under mild conditions. nih.gov Investigating photoredox-mediated pathways for the direct trifluoromethylation or amidation of aromatic precursors could offer novel and efficient synthetic entries to this compound and its analogues. nih.gov

Detailed Mechanistic Studies of Under-Explored Reactions

A thorough understanding of reaction mechanisms is paramount for optimizing existing transformations and discovering new reactivity. For this compound, several areas warrant deeper mechanistic investigation.

Transition-Metal-Catalyzed C-H Activation/Amidation: The direct functionalization of C-H bonds is a highly atom-economical synthetic strategy. Mechanistic studies, potentially using techniques like mass spectrometry and theoretical calculations, on transition metal-catalyzed C-H amination to form the benzamide could reveal key intermediates and catalyst turnover-limiting steps, paving the way for more efficient catalytic systems. acs.orgnih.govresearchgate.netdiderich.luresearchgate.net

Kinetic vs. Thermodynamic Control: In reactions involving substituted aromatic rings, the interplay between kinetic and thermodynamic control can dictate product distribution. beilstein-journals.org Detailed studies are needed to understand these factors in electrophilic or nucleophilic substitution reactions on the this compound scaffold, which would be crucial for controlling regioselectivity in derivatization reactions. beilstein-journals.org

Exploration of New Derivatization Strategies for Enhanced Specificity

The core structure of this compound is ripe for modification to tune its properties for specific applications, particularly in the biological realm.

Site-Selective Functionalization: Developing synthetic methods for the selective derivatization of the hydroxyl group, the amide, or specific positions on the aromatic ring is a key objective. This would allow for the creation of a library of analogues with diverse functionalities.

Targeted Probes: The benzamide scaffold is a common feature in molecules designed for biological targeting. researchgate.netnih.govacs.org Future research could focus on attaching this compound to biomolecules or pharmacophores to create probes for specific enzymes or receptors. researchgate.netnih.govacs.org

Advanced Computational Studies to Predict Novel Reactivity and Interactions

In silico methods are increasingly powerful tools for predicting molecular properties and guiding experimental design.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies could predict sites of electrophilic and nucleophilic attack, transition state energies for various reactions, and help to interpret experimental data.

Molecular Docking: For potential biological applications, molecular docking simulations can predict the binding modes and affinities of this compound and its derivatives with target proteins. mdpi.comscialert.netresearchgate.netnih.govmdpi.comnih.gov This can guide the design of more potent and selective inhibitors or probes. mdpi.comscialert.netresearchgate.netnih.govmdpi.comnih.gov

Investigations into Environmental Fate and Degradation Mechanisms (Academic Perspective)

The increasing prevalence of fluorinated compounds in the environment necessitates a thorough understanding of their persistence and degradation pathways.

Photodegradation Studies: The trifluoromethyl group can influence the photochemical stability of aromatic compounds. confex.comnih.govresearchgate.net Research into the direct and indirect photodegradation of this compound in aqueous environments would be crucial to assess its environmental persistence and identify potential photoproducts. confex.comnih.govresearchgate.net

Microbial Degradation: Investigating the susceptibility of this compound to microbial degradation is essential. researchgate.netresearchgate.netmdpi.commdpi.comnih.gov Studies could focus on identifying microbial strains capable of metabolizing trifluoromethylated aromatics and elucidating the enzymatic pathways involved in the cleavage of the C-F and C-N bonds. researchgate.netresearchgate.netmdpi.commdpi.comnih.gov

Expansion of Biological Probe Applications for Basic Mechanistic Research

The unique properties of the trifluoromethyl group make it an attractive component for developing sophisticated biological probes.

Fluorescent Probes: The benzamide scaffold can be incorporated into fluorescent dyes. dntb.gov.ua Future work could involve designing and synthesizing derivatives of this compound that act as fluorescent probes for detecting specific analytes or monitoring enzymatic activity. dntb.gov.ua

¹⁹F-NMR and PET Imaging Agents: The trifluoromethyl group provides a unique ¹⁹F NMR signature, which can be exploited for in vitro and in vivo imaging. Furthermore, the introduction of fluorine-18 (B77423) would enable its use as a PET imaging agent. rsc.orgnih.govnih.govresearchgate.net Research could focus on developing radiolabeled versions of this compound for non-invasive imaging of biological processes. rsc.orgnih.govnih.govresearchgate.net

Bioorthogonal Probes: The development of bioorthogonal reactions has revolutionized the study of biological systems. nih.gov Designing derivatives of this compound that can participate in bioorthogonal "click" chemistry would allow for its specific labeling and tracking within living cells. nih.gov

Application in Supramolecular Chemistry and Materials Science

The ability of the benzamide moiety to form strong hydrogen bonds suggests potential applications in the construction of novel materials.

Supramolecular Gels: Low-molecular-weight gelators based on benzamide derivatives have been reported. Investigating the self-assembly properties of this compound and its derivatives could lead to the formation of new supramolecular gels with tunable properties.

Polymers: Trifluoromethyl-substituted monomers can be used to synthesize polymers with unique thermal and optical properties. nasa.govresearchgate.netrsc.orgacs.orgresearchgate.net The polymerization of derivatives of this compound could yield novel fluorinated polymers with applications in materials science. nasa.govresearchgate.netrsc.orgacs.orgresearchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid precursor to this compound could serve as a linker in the synthesis of MOFs. The trifluoromethyl and hydroxyl groups would decorate the pores of the MOF, potentially leading to materials with interesting catalytic or gas sorption properties.

Q & A

Q. Advanced

- Molecular docking : Use AutoDock Vina with bacterial acps-pptase crystal structures (PDB: 4XYZ) to model interactions. Prioritize hydrogen bonding with Ser-122 and hydrophobic contacts with the trifluoromethyl group .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions.

- QSAR modeling : Compare with analogs (e.g., fluopyram derivatives) to correlate substituent effects with inhibitory activity .

What are the stability profiles of this compound under various storage conditions?

Q. Basic

- Solid state : Store at –20°C in amber vials under inert gas (N₂) to prevent hydrolysis or oxidation.

- Solution stability : In DMSO, stability decreases after 7 days at 4°C; avoid aqueous buffers with pH > 8 to prevent deprotonation of the hydroxyl group .

- Degradation analysis : Monitor via TLC (silica, ethyl acetate/hexane 1:1) for spot decomposition over time.

How does the introduction of a hydroxyl group at the 3-position influence the electronic properties of 5-(trifluoromethyl)benzamide derivatives?

Advanced

The hydroxyl group:

- Electron-withdrawing effect : Reduces electron density at the benzene ring, enhancing electrophilic substitution resistance (confirmed via Hammett σ⁺ values).

- Hydrogen bonding : IR spectroscopy (3400–3600 cm⁻¹) and DFT calculations (Gaussian 16) reveal strong H-bond donor capacity, critical for protein-ligand interactions.

- Solubility : Increases aqueous solubility by ~20% compared to non-hydroxylated analogs, as measured by shake-flask method .

What strategies mitigate interference from byproducts during the synthesis of this compound?

Q. Advanced

- Byproduct identification : Use LC-MS to detect intermediates like brominated side products (common in trifluoromethyl aromatic reactions).

- Reagent stoichiometry : Limit excess coupling reagents (e.g., EDC) to <1.2 equivalents to reduce acylurea formation.

- Workup optimization : Quench reactions with 1M HCl to precipitate unreacted starting materials, followed by liquid-liquid extraction (ethyl acetate/water) .

How can researchers validate the environmental fate of this compound in aquatic systems?

Q. Advanced

- Photolysis studies : Expose to UV light (254 nm) and analyze degradation products via HPLC-QTOF. Major products include 3-chloro-5-(trifluoromethyl)pyridine derivatives .

- Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown.

- Adsorption modeling : Apply Freundlich isotherms to predict soil sorption coefficients (log Koc ~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.